2',4'-Difluorobiphenyl-4-acetic acid

Description

Contextualization of Biphenyl (B1667301) Scaffolds in Medicinal and Materials Chemistry

The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in both medicinal and materials chemistry. mst.edu Its rigidity and defined three-dimensional structure provide a robust framework for the precise spatial arrangement of functional groups. taylorandfrancis.com This conformational stability is crucial for molecular recognition and interaction with biological targets or for creating ordered structures in materials. sigmaaldrich.com

In medicinal chemistry, the biphenyl unit is a cornerstone in the design of therapeutic agents across a wide range of disease areas. taylorandfrancis.com Its presence in numerous drugs is a testament to its ability to mimic or block interactions at biological interfaces. acenet.edubldpharm.com The biphenyl scaffold's capacity to be readily functionalized allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion. mst.edu Furthermore, the atropisomerism exhibited by certain ortho-substituted biphenyls, where rotation around the central bond is hindered, offers a unique opportunity for creating chiral ligands and catalysts for asymmetric synthesis. chemicalbook.com

In the realm of materials chemistry, biphenyl derivatives are integral to the development of advanced functional materials. mst.edu They are key building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. mst.edusigmaaldrich.com The electronic properties of the biphenyl system, which can be modulated by substituents, make it an attractive component for creating materials with specific charge transport characteristics. canterbury.ac.nz The inherent thermal and chemical stability of the biphenyl scaffold also contributes to the durability of these materials. mst.edu

Rationale for Investigating Fluorinated Biphenyl-Acetic Acid Derivatives

The incorporation of fluorine atoms into organic molecules, a strategy known as fluorination, has become a powerful tool in drug design and materials science. achemblock.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological and physical characteristics. bldpharm.com

In medicinal chemistry, fluorination is often employed to enhance a drug's metabolic stability. By replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom, the molecule can be rendered more resistant to enzymatic degradation, thereby prolonging its therapeutic effect. Fluorine substitution can also modulate the lipophilicity and pKa of a compound, which in turn affects its solubility, membrane permeability, and binding affinity to target proteins. bldpharm.com The strategic placement of fluorine can lead to more potent and selective drugs. bldpharm.com

The acetic acid moiety, when attached to a biphenyl scaffold, introduces a carboxylic acid functional group. This group can participate in hydrogen bonding and ionic interactions, which are critical for binding to biological targets. It also provides a handle for further chemical modifications.

Therefore, the combination of a biphenyl scaffold, fluorine substituents, and an acetic acid group in fluorinated biphenyl-acetic acid derivatives presents a compelling rationale for their investigation. These compounds are hypothesized to possess a unique combination of structural rigidity, metabolic stability, and binding capabilities, making them attractive candidates for the development of new therapeutic agents and functional materials.

Overview of 2',4'-Difluorobiphenyl-4-acetic Acid as a Research Target

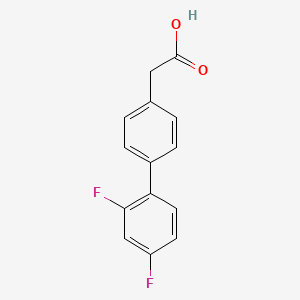

This compound is a specific example of a fluorinated biphenyl-acetic acid derivative that has garnered attention as a research target. Its structure combines the key features discussed above: a biphenyl core, two fluorine atoms on one of the phenyl rings, and an acetic acid group on the other.

While extensive peer-reviewed research specifically detailing the synthesis and biological applications of this compound is not widely available in the public domain, its constituent parts suggest its potential as a valuable research compound. The 2',4'-difluoro substitution pattern on one of the phenyl rings is known to influence the electronic properties and conformational preferences of the biphenyl system. The acetic acid group at the 4-position of the second ring provides a site for potential interactions with biological receptors or for linking to other molecules.

The investigation of this compound is likely driven by its potential as a building block in the synthesis of more complex molecules with desired biological activities or material properties. Researchers may be exploring its utility as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs), given that the related compound flurbiprofen (B1673479) contains a fluorinated biphenyl scaffold. Alternatively, its properties might be under investigation for applications in materials science, where fluorinated biphenyls are known to be used. achemblock.com

The limited publicly available research on this specific compound suggests that it may be a relatively new or specialized area of investigation, possibly part of proprietary drug discovery programs or early-stage materials science research. Its availability from chemical suppliers indicates that it is being used in research and development.

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)acetic acid | |

| CAS Number | 53591-80-3 | |

| Molecular Formula | C14H10F2O2 | |

| Molecular Weight | 248.23 g/mol | |

| SMILES | O=C(O)CC1=CC=C(C2=CC=C(F)C=C2F)C=C1 |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2,4-difluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-11-5-6-12(13(16)8-11)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNGFJXTPDCAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201807 | |

| Record name | 2',4'-Difluorobiphenyl-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53591-80-3 | |

| Record name | 2',4'-Difluorobiphenyl-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053591803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Difluorobiphenyl-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 ,4 Difluorobiphenyl 4 Acetic Acid

Established Synthetic Routes for 2',4'-Difluorobiphenyl-4-acetic Acid and Precursors

Established synthetic pathways to this compound typically involve a multi-step sequence, beginning with the formation of a key biphenyl (B1667301) intermediate, which is then converted to the final product.

Synthesis of Key Intermediates, such as 1-(2',4'-Difluorobiphenyl-4-yl)ethanone

A crucial intermediate in the synthesis of this compound is 1-(2',4'-Difluorobiphenyl-4-yl)ethanone. The most common and effective method for its preparation is the Suzuki cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid.

In a typical procedure, 1-(4-bromophenyl)ethanone is coupled with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like sodium carbonate. The reaction is often carried out in a mixed solvent system, for instance, a water-acetone mixture. This method provides a direct and high-yielding route to the desired biphenyl ketone intermediate.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 1-(4-bromophenyl)ethanone | 2,4-difluorophenylboronic acid | Palladium(II) acetate | Sodium Carbonate | Water/Acetone | 1-(2',4'-Difluorobiphenyl-4-yl)ethanone |

Another approach involves a modified Gomberg-Bachmann reaction where 2,4-difluoroaniline is diazotized with butyl nitrite and then reacted with benzene. The resulting 2,4-difluorobiphenyl (B1582794) can then undergo a Friedel-Crafts acylation with acetyl chloride to yield 4-acetyl-2',4'-difluorobiphenyl, which is another name for 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.

Derivatization Strategies from Precursors (e.g., Oxidation, Acylation)

Once the key intermediate, 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, is synthesized, several derivatization strategies can be employed to introduce the acetic acid moiety.

One of the most established methods is the Willgerodt-Kindler reaction . This reaction converts aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to the carboxylic acid. For the synthesis of this compound, 1-(2',4'-Difluorobiphenyl-4-yl)ethanone is treated with morpholine and sulfur, followed by hydrolysis to yield the final product. This reaction achieves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its oxidation.

Another powerful method for this transformation is the haloform reaction . Methyl ketones, such as 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, react with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide) to yield a carboxylate and a haloform (e.g., bromoform or iodoform) ncert.nic.inmasterorganicchemistry.comlscollege.ac.inchemeurope.comwikipedia.org. Acidification of the resulting carboxylate salt furnishes this compound. This reaction is particularly useful for the conversion of methyl ketones to carboxylic acids with one less carbon atom in the side chain.

Exploration of Novel Synthetic Pathways

The development of new synthetic methods is crucial for improving efficiency and expanding the chemical space. Research into novel pathways for this compound focuses on advanced catalytic systems and innovative functional group manipulations.

Transition Metal-Catalyzed Coupling Reactions for Biphenyl Formation

While the Suzuki coupling is well-established, other transition metal-catalyzed cross-coupling reactions are continuously being explored to form the biphenyl core. These reactions offer potential advantages in terms of substrate scope, catalyst efficiency, and reaction conditions. Examples of such reactions that are broadly applied in organic synthesis include the Negishi, Stille, and Heck couplings. The application of these methods could provide alternative routes to the 1-(2',4'-Difluorobiphenyl-4-yl)ethanone intermediate, potentially utilizing different starting materials.

Recent advancements in palladium-catalyzed reactions also include the direct C-H arylation, which could, in principle, form the biphenyl linkage by coupling a C-H bond of one aromatic ring with an aryl halide of the other. This approach avoids the need for pre-functionalized starting materials like boronic acids, making it a more atom-economical process.

Functional Group Interconversions Leading to the Acetic Acid Moiety

Beyond the traditional Willgerodt and haloform reactions, other functional group interconversions can be envisioned to generate the acetic acid side chain.

One such approach is the palladium-catalyzed carbonylation of a suitable precursor. For instance, a 4-(halomethyl)-2',4'-difluorobiphenyl could be subjected to carbonylation with carbon monoxide in the presence of a palladium catalyst and an alcohol to form the corresponding ester, which can then be hydrolyzed to the desired acetic acid sustainability-directory.comenergystar.govacs.org. This method directly introduces the carboxylic acid functionality.

Another strategy involves the hydrolysis of a nitrile . A 2-(2',4'-difluorobiphenyl-4-yl)acetonitrile precursor can be hydrolyzed under acidic or basic conditions to yield this compound researchgate.net. The nitrile itself can be prepared from the corresponding benzylic halide via nucleophilic substitution with a cyanide salt.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety and efficiency.

A significant green improvement for the synthesis of the biphenyl core is the use of aqueous Suzuki coupling reactions . Performing the Suzuki coupling in water or a water-co-solvent mixture reduces the reliance on volatile organic solvents, which are often flammable and toxic. This approach has been successfully applied to the synthesis of various biphenyls.

The use of microwave-assisted synthesis is another green chemistry approach that can be applied to various steps in the synthesis of this compound. Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable the use of less hazardous solvents or even solvent-free conditions thieme.dersc.orgresearchgate.netmdpi.com. For instance, the Willgerodt-Kindler reaction has been shown to be amenable to microwave heating, offering a more energy-efficient alternative to conventional heating researchgate.netnih.govresearchgate.net.

Furthermore, the development of biocatalytic methods presents a promising green alternative for certain transformations. Enzymes can carry out reactions with high selectivity under mild conditions (aqueous medium, ambient temperature, and neutral pH), reducing the need for harsh reagents and protecting groups. While specific biocatalytic routes for this compound are not yet established, the enzymatic synthesis of other 2-arylpropionic acids is well-documented and suggests the potential for future development in this area acs.orgresearchgate.netquincycompressor.comduplico.comlasttechnology.it.

Chemical Reactivity and Derivatization of 2 ,4 Difluorobiphenyl 4 Acetic Acid for Research Applications

Synthesis of Analogues and Homologues of the 2',4'-Difluorobiphenyl-4-acetic Acid Scaffold

The generation of analogues and homologues from the this compound template is a key strategy in medicinal chemistry and materials science. These modifications can be broadly categorized into reactions involving the carboxylic acid moiety and alterations to the aromatic biphenyl (B1667301) system.

The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in creating prodrugs, modulating pharmacokinetic properties, and generating building blocks for more complex molecules.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst. For instance, the synthesis of the 2-fluoroethyl ester of [1,1'-Biphenyl]-4-acetic acid has been documented. epa.gov While this example pertains to a related biphenyl acetic acid, the principle is directly applicable to the 2',4'-difluoro analogue.

Amidation: Amide derivatives are readily prepared by activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents, followed by reaction with a primary or secondary amine. A multi-step synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide from the corresponding acid has been reported, showcasing a 71% yield in the amidation step. mdpi.com This methodology can be adapted for the synthesis of amides from this compound.

A study on the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid derivatives demonstrated the conversion of a primary amide to the corresponding carboxylic acid via Ti(IV) catalyzed hydrolysis, a process that can be reversed to form amides. mdpi.com

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reactants | Product |

|---|---|---|

| Esterification | This compound, Ethanol, H₂SO₄ | Ethyl 2',4'-Difluorobiphenyl-4-acetate |

| Amidation | This compound, Thionyl chloride, then Ammonia | 2-(2',4'-Difluorobiphenyl-4-yl)acetamide |

This table presents hypothetical reaction schemes based on standard organic chemistry principles.

Further diversification of the this compound structure can be achieved by introducing additional substituents onto the biphenyl core. Halogenation and alkylation are common strategies to modulate the electronic and steric properties of the molecule.

Halogenation: The introduction of additional halogen atoms can influence the lipophilicity and metabolic stability of the compound. Electrophilic aromatic substitution reactions can be employed to introduce halogens at specific positions on the biphenyl rings, guided by the directing effects of the existing fluorine atoms and the acetic acid side chain.

Alkylation: Friedel-Crafts alkylation or related reactions can introduce alkyl groups onto the aromatic rings. These modifications can impact the molecule's interaction with biological targets and its physical properties. The synthesis of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid, a derivative of flobufen (B55729), highlights the modification of the acetic acid side chain, which can be considered a form of alkylation. jcu.cz

The synthesis of various fluorohydroxybiphenyls has been reported, which involved the introduction of fluorine onto the biphenyl scaffold, followed by the formation of hydroxyl groups. lookchem.com This demonstrates the feasibility of modifying the halogenation pattern of the biphenyl core.

Derivatives of this compound can undergo cyclization reactions to form more complex, rigid structures. One notable example is the formation of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and other heterocyclic compounds with a wide range of biological activities. nih.gov

The synthesis of chalcone (B49325) derivatives typically involves a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) in a basic medium. nih.gov To create a chalcone from this compound, the acetic acid moiety would first need to be converted to an acetophenone derivative. This could be achieved through various synthetic routes. The resulting acetophenone could then be reacted with a suitable benzaldehyde to yield a chalcone bearing the 2',4'-difluorobiphenyl substituent.

A study detailed the synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides, which involved the Claisen-Schmidt condensation of an acetophenone derivative with various benzaldehydes to produce chalcones in yields ranging from 53-87%. nih.gov

Table 2: Hypothetical Chalcone Synthesis from a this compound Derivative

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | 2-(2',4'-Difluorobiphenyl-4-yl)acetyl chloride | Methylmagnesium bromide | 1-(2',4'-Difluorobiphenyl-4-yl)ethan-1-one |

| 2 | 1-(2',4'-Difluorobiphenyl-4-yl)ethan-1-one | Benzaldehyde | (E)-1-(2',4'-Difluorobiphenyl-4-yl)-3-phenylprop-2-en-1-one |

This table outlines a potential synthetic route.

Stereochemical Considerations in the Synthesis of Chiral Derivatives

The introduction of a chiral center into derivatives of this compound can lead to enantiomers with distinct biological activities and properties. A key example is the synthesis of chiral α-substituted derivatives, such as 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid. jcu.cz The presence of a stereocenter at the second carbon of the butyric acid chain results in two enantiomers, (R)- and (S)-4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid.

The synthesis of such chiral derivatives often requires stereoselective methods to obtain the desired enantiomer in high purity. This can involve the use of chiral auxiliaries, asymmetric catalysis, or resolution of a racemic mixture. The synthesis of unique chiral olefins has demonstrated the use of a novel chiral auxiliary of dichlorophthalic acid amide for enantioresolution. rug.nl While not directly involving this compound, this highlights a powerful technique for obtaining optically pure chiral compounds.

The absolute stereochemistry of these chiral derivatives is crucial and is often determined by techniques such as X-ray crystallography and circular dichroism (CD) spectroscopy. rug.nl

Formation of Co-crystals and Supramolecular Assemblies for Research Purposes

Co-crystallization is a technique used to modify the physicochemical properties of a compound without altering its chemical structure. nih.gov this compound, with its carboxylic acid group capable of forming strong hydrogen bonds, is an excellent candidate for forming co-crystals with other molecules (coformers). chemrxiv.org

The formation of co-crystals can enhance properties such as solubility, stability, and bioavailability. chemrxiv.org These supramolecular assemblies are held together by non-covalent interactions, primarily hydrogen bonds, between the active pharmaceutical ingredient (API) and the coformer. nih.gov

Research into co-crystal formation often involves screening a variety of coformers with complementary functional groups. For this compound, suitable coformers could include pyridine (B92270) derivatives, amides, and other compounds with hydrogen bond acceptors. A study on the co-crystallization of pyridine with carboxylic acids demonstrated the formation of co-crystals. nih.gov

The prediction of co-crystal formation can be aided by computational models, such as deep learning approaches, which analyze the 'chemical language' of supramolecular interactions. chemrxiv.org

Table 3: Potential Co-formers for this compound

| Co-former Class | Example | Rationale for Interaction |

|---|---|---|

| Pyridines | 4,4'-Bipyridine | Hydrogen bonding between the carboxylic acid of the acid and the nitrogen atoms of the bipyridine. |

| Amides | Isonicotinamide | Formation of a hydrogen-bonded synthon between the carboxylic acid and the amide group. |

| Carboxylic Acids | Terephthalic acid | Potential for acid-acid hydrogen bonding patterns. |

This table suggests potential co-formers based on common intermolecular interactions.

Spectroscopic and Advanced Structural Characterization of 2 ,4 Difluorobiphenyl 4 Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 2',4'-Difluorobiphenyl-4-acetic acid is expected to show distinct signals corresponding to the protons on the two phenyl rings and the acetic acid side chain.

Aromatic Region: The protons on the biphenyl (B1667301) system will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The unsubstituted phenyl ring bearing the acetic acid group would likely show two doublets, characteristic of a 1,4-disubstituted pattern. The protons on the 2',4'-difluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Aliphatic Region: A singlet corresponding to the two methylene (B1212753) protons (-CH₂-) of the acetic acid group is expected to appear further upfield, generally in the range of 3.6-3.8 ppm.

Carboxylic Acid Proton: The acidic proton (-COOH) will present as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, and its position can be sensitive to solvent and concentration.

For the related compound, 4,4'-Difluorobiphenyl, the ¹H NMR spectrum (in CDCl₃) shows multiplets around 7.50 ppm and 7.13 ppm, which is indicative of the proton environment in a fluorinated biphenyl system. capes.gov.br Similarly, the parent structure 2,4-Difluorobiphenyl (B1582794) also shows a complex multiplet for its aromatic protons. chemicalbook.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals would be observed for the carboxylic acid carbon, the methylene carbon, and the twelve aromatic carbons.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is typically found in the most downfield region of the spectrum, around 170-180 ppm.

Aromatic Carbons: The twelve carbons of the biphenyl rings will produce a series of signals between 110 and 165 ppm. The carbons directly bonded to fluorine atoms will show large C-F coupling constants, which is a key identifying feature. For instance, in 4,4'-difluorobiphenyl, the carbon signals appear at 162.5, 137.5, 128.7, and 115.8 ppm, with the signals at 162.5 and 115.8 showing the effects of fluorine coupling. capes.gov.br

Methylene Carbon: The -CH₂- carbon signal is expected in the aliphatic region, typically around 40-45 ppm.

The table below outlines the expected ¹³C NMR chemical shifts for the primary carbon environments in the target molecule, based on data from analogous structures like 2,4-Difluorophenylacetic acid and 4,4'-difluorobiphenyl. capes.gov.brchemicalbook.com

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (acid) | 175 - 180 | Downfield, no attached protons |

| C-F (aromatic) | 155 - 165 (doublet) | Large ¹JCF coupling constant |

| C-C (aromatic quaternary) | 130 - 145 | |

| C-H (aromatic) | 110 - 135 | |

| -CH₂- (methylene) | 40 - 45 | Aliphatic region |

This is an interactive data table. Click on the headers to sort.

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. For this compound, two distinct signals are expected, one for the F-2' and one for the F-4' fluorine atoms, as they are in chemically non-equivalent environments.

The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu Aromatic fluorine signals generally appear in a characteristic window. For example, the ¹⁹F NMR signal for 4,4'-Difluorobiphenyl appears at approximately -115 ppm relative to CFCl₃. spectrabase.com For the target molecule, the F-2' and F-4' would each appear as a doublet of doublets due to coupling with each other and with the adjacent aromatic protons. The large range of chemical shifts in ¹⁹F NMR makes it an excellent tool for identifying and distinguishing between different fluorinated species. sepscience.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present.

The key expected vibrational frequencies for this compound include:

O-H Stretch: A very broad band from the carboxylic acid O-H group, typically in the region of 2500-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: Strong absorptions corresponding to the C-F bonds are expected in the 1100-1300 cm⁻¹ range.

CH₂ Bending: The scissoring vibration of the methylene group typically appears around 1400-1450 cm⁻¹.

Studies on structurally related molecules, such as 2-(4-Cyanophenylamino) acetic acid, have utilized FT-IR and FT-Raman to assign these characteristic vibrational modes, confirming the presence of carboxylic acid and aromatic functionalities. nih.gov While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is effective for non-polar, symmetric bonds, such as the C=C bonds in the aromatic rings. spectrabase.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | FT-IR |

| Carbonyl | C=O Stretch | 1700 - 1725 (strong) | FT-IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Fluoroaromatic | C-F Stretch | 1100 - 1300 (strong) | FT-IR |

| Methylene | C-H Stretch | 2850 - 2960 | FT-IR, Raman |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₀F₂O₂), the molecular weight is 248.23 g/mol . achemblock.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 248.

The fragmentation pattern provides a fingerprint of the molecule. A common fragmentation pathway for this molecule would be the loss of the carboxylic acid group (-COOH, 45 Da) or the carboxymethyl radical (-CH₂COOH, 59 Da). Analysis of the closely related drug Diflunisal (C₁₃H₈F₂O₃, MW=250.2) in the NIST Mass Spectrometry database shows a prominent molecular ion peak at m/z 250, followed by significant fragments corresponding to the loss of H₂O (m/z 232) and CO₂ (m/z 206), which is characteristic of salicylic (B10762653) acid derivatives. nist.govnih.gov A similar loss of the acetic acid moiety from the target compound would lead to a major fragment ion corresponding to the 2,4-difluorobiphenyl cation.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides definitive data on bond lengths, bond angles, and the torsional angle between the two phenyl rings. The planarity or twist of the biphenyl system is a critical structural parameter that influences the molecule's electronic properties and intermolecular interactions.

Furthermore, a crystal structure analysis would reveal how the molecules pack in the crystal lattice, detailing the intermolecular forces, such as hydrogen bonding involving the carboxylic acid groups, that govern the solid-state architecture. While specific crystallographic data for this compound is not publicly available in crystallographic databases, this technique remains the gold standard for unambiguous structural proof.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Circular Dichroism)

Beyond the foundational spectroscopic methods of NMR, IR, and mass spectrometry, other advanced techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and circular dichroism offer deeper insights into the electronic structure and chirality of molecules like this compound and its derivatives.

UV-Vis spectroscopy is a powerful tool for characterizing compounds containing chromophores and conjugated π-electron systems. The biphenyl core of this compound, with its two aromatic rings, constitutes a significant chromophore. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The wavelengths at which these absorptions occur (λmax) are indicative of the extent of conjugation and can be influenced by the nature and position of substituents on the aromatic rings.

The data, summarized in the table below, illustrates a range of absorption maxima contingent on the specific functional groups attached to the fluorinated biphenyl scaffold. For instance, the presence of methoxy (B1213986) groups in 3',4'-Difluoro-2,5-dimethoxy-1,1'-biphenyl (DFDMBP) results in a significant redshift of the absorption maximum to 315.8 nm, indicating an extension of the conjugated system. nih.govacs.org In contrast, 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl (TBDFBP) exhibits a λmax at 256.4 nm. acs.org These variations underscore the sensitivity of UV-Vis spectroscopy in probing the electronic structure of substituted biphenyls.

UV-Vis Absorption Data for Selected Fluorinated Biphenyl Derivatives

| Compound Name | Abbreviation | λmax (nm) | Solvent |

|---|---|---|---|

| 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | TBDFBP | 256.4 | Ethyl Acetate |

| 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | DFBPE | 275.7 | Ethyl Acetate |

| 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl | DFDMBP | 315.8 | Ethyl Acetate |

| 3,4-difluoro-3'-nitro-1,1'-biphenyl | DFNBP | 287.3 | Ethyl Acetate |

Data sourced from a study on novel fluorinated biphenyl compounds. nih.govacs.org

Circular Dichroism (CD) Spectroscopy is a specialized technique used to investigate chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral. In the context of biphenyl derivatives, chirality can arise from atropisomerism, where restricted rotation around the single bond connecting the two phenyl rings leads to stable, non-superimposable mirror-image conformers.

For this compound to be analyzed by circular dichroism, it would need to be resolved into its individual atropisomers. A literature search did not yield any studies on the circular dichroism of this compound or its closely related derivatives. Such an analysis would, however, be a critical step in the characterization of its enantiomers, providing unique spectral signatures for each and allowing for the determination of enantiomeric purity and absolute configuration.

Theoretical and Computational Investigations of 2 ,4 Difluorobiphenyl 4 Acetic Acid

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and stability of molecules. mdpi.comijcce.ac.ir These methods are used to optimize the molecular geometry and calculate various parameters that describe the molecule's reactivity and behavior. For derivatives similar to 2',4'-Difluorobiphenyl-4-acetic acid, DFT calculations are often performed using basis sets like 6-311++G(d,p) or B3LYP to achieve a balance between accuracy and computational cost. ijaerd.orgnanobioletters.com

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govajchem-a.com For aromatic acetic acids, the HOMO is typically distributed over the biphenyl (B1667301) ring system, while the LUMO is also located on the aromatic rings. The presence of fluorine atoms, being highly electronegative, can influence the energy of these orbitals.

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons. ajchem-a.com For this compound, the MESP would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the fluorine atoms, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the aromatic rings and the hydroxyl group would exhibit positive potential (blue regions), marking them as sites for nucleophilic attack. researchgate.net

Table 1: Representative Frontier Orbital Data for a Biphenyl Acetic Acid Derivative (Note: This data is illustrative, based on typical values for similar compounds calculated via DFT/B3LYP methods, as specific published data for this compound is not available.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netuba.ar It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). youtube.com This analysis reveals hyperconjugative interactions, such as the delocalization of electron density from a lone pair (LP) or a bonding orbital (σ) to an antibonding orbital (σ* or π*). ijcce.ac.ir

In this compound, key NBO interactions would include:

Delocalization of lone pair electrons from the oxygen and fluorine atoms to the antibonding orbitals of the aromatic rings.

Analysis of the C-F bonds, showing their strong polarity and the contribution of the fluorine atoms' lone pairs to the electronic structure.

These interactions are fundamental to the molecule's stability and its ability to engage in intermolecular interactions. uba.ar

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aaai.org By solving Newton's equations of motion, MD simulations provide detailed information about conformational changes and intermolecular interactions in different environments, such as in aqueous solution. nih.govrsc.org

For this compound, MD simulations can elucidate:

Conformational Flexibility: The dihedral angle between the two phenyl rings is a critical conformational parameter. MD simulations can map the potential energy surface associated with the rotation around the C-C single bond connecting the rings, revealing the most stable conformations and the energy barriers between them.

Solvation: Simulations in a water box can model how water molecules arrange around the solute, particularly around the polar carboxylic acid group and the hydrophobic biphenyl core. This is crucial for understanding its solubility and the thermodynamics of its interactions. amazonaws.com

Interaction Dynamics: When studying the molecule in complex with a protein, MD simulations can assess the stability of the binding pose obtained from docking, revealing how the ligand and protein adapt to each other and the role of water molecules in mediating interactions. researchgate.net

Studies on acetic acid in aqueous environments show complex hydrogen bonding networks and structural formations that are dependent on concentration and environmental conditions. nih.gov Similar dynamics would govern the interactions of the acetic acid moiety of the title compound.

In Silico Prediction of Potential Biological Targets and Pathways

In silico screening methods are used to predict the likely biological targets of a small molecule based on its chemical structure. These approaches leverage large databases of known ligand-protein interactions and employ algorithms to identify potential targets.

For this compound, the workflow would typically involve:

Structural Similarity Searching: Comparing the molecule's structure to databases of compounds with known biological activities. The biphenylacetic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that cyclooxygenase (COX) enzymes could be potential targets. mdpi.com

Pharmacophore Modeling: Identifying the key chemical features (pharmacophore) of the molecule—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—and searching for proteins with binding sites that complement this pharmacophore.

Reverse Docking: Docking the molecule against a large library of protein structures to identify which proteins it binds to with high affinity.

Given its structural similarity to other known transthyretin (TTR) stabilizers like AG10, a primary predicted target for this compound is TTR. nih.gov

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov It is widely used to understand the molecular basis of ligand-protein interactions and to screen virtual libraries of compounds for potential binders. mdpi.com

Transthyretin (TTR) is a transport protein in the blood and cerebrospinal fluid. plos.org The dissociation of its native tetrameric form into monomers can lead to misfolding and aggregation, causing TTR amyloidosis (ATTR). nih.gov Small molecules that bind to the thyroxine (T4) binding sites located at the interface of the TTR dimers can stabilize the tetramer and prevent dissociation.

Molecular docking studies of biphenyl-type ligands with TTR have revealed a common binding motif. plos.orguni-hannover.de For this compound, docking into the T4 binding pocket of TTR (PDB codes like 4M11 or similar can be used for the protein structure) would likely show the following key interactions: mdpi.comnih.gov

The acetic acid group would form hydrogen bonds with the side chains of key residues at the entrance of the binding pocket, such as Lys15 .

The biphenyl core would be positioned within the hydrophobic pocket.

The fluorine atoms would engage in specific halogen bonding or polar interactions with residues deeper inside the binding pocket. The inner binding pocket contains halogen binding pockets (HBP) formed by residues like Ser117, Thr119, and Ala108.

Hydrogen bonds between the ligand and Ser117 and bridging water molecules are often crucial for potent stabilization of the TTR tetramer. plos.org

Table 2: Predicted Key Interactions between this compound and Transthyretin (TTR) from Docking Analysis (Note: These interactions are predicted based on studies of highly similar ligands binding to the TTR T4 pocket.)

| Ligand Moiety | Interacting TTR Residue(s) | Type of Interaction |

| Carboxylic Acid (COO-) | Lys15, Lys15' | Ionic Interaction, Hydrogen Bond |

| Carboxylic Acid (OH) | Glu54 | Hydrogen Bond |

| Biphenyl Ring System | Leu17, Ala108, Leu110, Val121 | Hydrophobic (van der Waals) Interactions |

| Fluorine Atoms (F) | Ser117, Thr118, Thr119 | Halogen Bonding, Polar Interactions |

This detailed computational analysis provides a powerful framework for understanding the physicochemical properties of this compound and its potential as a therapeutic agent, guiding further experimental validation and drug development efforts.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing theoretical and computational investigations specifically on the prediction of binding affinities for this compound to generate mechanistic hypotheses.

Detailed research findings, including data on binding energies, inhibition constants, or computational docking results, are not present in the accessible literature for this specific compound. Therefore, the generation of the requested article section with its specified content, including data tables and detailed research findings, is not possible at this time.

Mechanistic Investigations of Biological Interactions in in Vitro and Preclinical Models

Biochemical Pathway Modulation by 2',4'-Difluorobiphenyl-4-acetic Acid

The biological activities of this compound, a principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) flobufen (B55729), have been the subject of various in vitro investigations. These studies have sought to elucidate the mechanisms by which this compound and its parent drug exert their pharmacological effects, focusing on key enzymatic pathways involved in inflammation and neurotransmitter metabolism.

In Vitro Enzyme Inhibition Studies (e.g., Aromatic Amino Acid Decarboxylase)

Research into the enzymatic inhibition profile of this compound has included its effect on aromatic amino acid decarboxylase (AADC). In vitro studies have demonstrated that both flobufen and its metabolite, this compound, can inhibit AADC. medchemexpress.com However, these fluorinated biphenylic compounds were found to be weaker inhibitors of AADC compared to other NSAIDs like fenamates. nih.gov For instance, the IC50 value for tolfenamate, a potent fenamate inhibitor, was reported as 4.4 x 10⁻⁵ M. nih.gov The inhibitory potency of the fluorinated biphenyls was an order of magnitude weaker. nih.gov It has been suggested that this level of in vitro inhibition of AADC is likely insufficient to significantly contribute to the in vivo anti-inflammatory effects of the drug. nih.gov Other studies have also explored the inhibition of AADC by different classes of compounds, such as polychlorinated biphenyls (PCBs), which were shown to inhibit the conversion of DOPA to dopamine, a reaction catalyzed by AADC. nih.gov

Table 1: Comparative in vitro Inhibition of Aromatic Amino Acid Decarboxylase (AADC) by NSAIDs

| Compound Class | Example Compound(s) | Relative Inhibitory Potency | Reported IC50 (for Tolfenamate) |

| Fenamates | Tolfenamic acid | Potent | 4.4 x 10⁻⁵ M nih.gov |

| Fluorinated Biphenyls | Flobufen, 2',4'-Difluorobiphenyl-4-yl acetate | Weaker (one order of magnitude less than fenamates) nih.gov | Not specified |

| Propionic Acid Derivatives | Ibuprofen, Ketoprofen, Fenoprofen | Weaker (one order of magnitude less than fenamates) nih.gov | Not specified |

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Pathways (as a metabolite of flobufen)

Flobufen is recognized as an inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. medchemexpress.com These eicosanoids are key mediators of inflammation. The primary active metabolite of flobufen has been identified as this compound. nih.gov The anti-inflammatory properties of the parent drug, fenbufen (B1672489) (a structural analog of flobufen), have been attributed to its principal metabolite, 4-biphenylacetic acid, which is a potent inhibitor of prostaglandin (B15479496) synthesis. nih.gov This suggests that the inhibitory effects of flobufen on the COX and LOX pathways are likely mediated by its active metabolite, this compound. The dual inhibition of both COX and LOX pathways is a notable characteristic, as it can lead to a broader spectrum of anti-inflammatory activity.

Modulation of PPARγ Activity by Related Biphenyl (B1667301) Derivatives

While direct studies on the interaction of this compound with peroxisome proliferator-activated receptor gamma (PPARγ) are limited, research on related biphenyl compounds provides insights into potential modulatory activity. Halogenated biphenyls, for instance, have been identified as ligands for human PPARγ. These compounds can function as agonists, activating the receptor and potentially influencing metabolic processes. The degree of halogenation on the biphenyl structure appears to influence the extent of PPARγ activation. This suggests that the fluorine atoms present in this compound could play a role in its potential interaction with PPARγ.

Cellular Response Studies in Non-Human Cell Lines

Investigations using non-human cell lines have provided further understanding of the cellular mechanisms affected by this compound and its parent compound, flobufen. These studies have focused on cellular immune functions and pathways related to bone metabolism.

Effects on Cellular Immune Responses and Phagocytosis in Stimulated Peritoneal Cells

Flobufen has been shown to modulate cellular immune responses. medchemexpress.com A significant finding is its ability to stimulate the phagocytic activity of peritoneal cells. medchemexpress.com Given that this compound is the main active metabolite of flobufen, it is plausible that this metabolite is responsible for, or at least contributes to, the observed enhancement of phagocytosis. nih.govnih.gov Phagocytosis by immune cells like macrophages is a critical process for clearing pathogens and cellular debris, and its stimulation can be a component of an effective immune response.

Impact on Osteoclastogenesis and Related Signaling Pathways (e.g., NF-κB, NFATc1)

The impact of biphenyl compounds on bone cell differentiation, particularly osteoclastogenesis, has been an area of scientific inquiry. Osteoclasts are responsible for bone resorption, and their activity is tightly regulated by signaling pathways involving nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). Some studies have indicated that certain polychlorinated biphenyls (PCBs) can activate osteoclasts, leading to increased bone resorption. While these are not the same as this compound, it points to the potential for biphenyl structures to influence bone metabolism. The NF-κB and NFATc1 signaling cascades are central to osteoclast differentiation, and any modulation of these pathways could have significant effects on bone homeostasis.

Influence on Amyloidogenesis in Neuronal Cell Cultures

Current scientific literature available through the conducted searches does not provide specific data regarding the influence of this compound on the process of amyloidogenesis in neuronal cell culture models. Research has focused on other compounds and general models of neuroinflammation, without specifically investigating the effects of this particular molecule on amyloid-β plaque formation or related pathological pathways in a neuronal context.

Antifungal Activity in in vitro Assays (e.g., against Aspergillus niger, Candida albicans)

Based on the available search results, there are no published studies detailing the in vitro antifungal activity of this compound against fungal species such as Aspergillus niger or Candida albicans. While research exists on the antifungal properties of other structurally different compounds, the potential fungistatic or fungicidal effects of this specific biphenyl acetic acid derivative have not been reported in the retrieved scientific literature.

Pharmacological Activity in Non-Human in vivo Models

This compound is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flobufen. The pharmacological effects of Flobufen are largely attributed to this metabolite. In preclinical models of adjuvant-induced arthritis in rats, which mimics human rheumatoid arthritis, the parent compound has demonstrated significant therapeutic effects.

Studies on Flobufen show that it exerts pronounced anti-inflammatory and immunomodulatory effects. nih.gov In the adjuvant arthritis model, administration of the parent drug leads to the improvement of most disease symptoms, including immunopathological disturbances. nih.gov This suggests that the active metabolite, this compound, plays a crucial role in mediating these disease-modifying activities. The high concentrations of the metabolite have been found in inflammatory foci following administration of the parent drug. nih.gov

| Effect Category | Observed Outcome in Preclinical Model | Reference |

|---|---|---|

| Anti-inflammatory | Demonstrates pronounced anti-inflammatory effects. | nih.gov |

| Immunomodulatory | Suppresses immunopathological disturbances associated with the disease. | nih.gov |

| Disease-Modifying Activity | Improves most symptoms of the disease, indicating potential disease-modifying properties. | nih.gov |

| Metabolite Distribution | The active metabolite concentrates in inflammatory foci. | nih.gov |

As an active metabolite of an NSAID, this compound is pharmacologically related to compounds used to treat pain and inflammation. The parent compound of a similar drug, Fenbufen, has been effectively used in the management of acute pain. nih.gov The therapeutic action in such cases is understood to be mediated by its active metabolites.

However, specific studies evaluating the direct activity of this compound in established preclinical models of pain (such as the formalin or acetic acid writhing tests) or in models of neuroinflammation were not identified in the search results. While its anti-inflammatory mechanism suggests potential efficacy in these areas, direct experimental evidence from these specific models is not available in the reviewed literature.

| Preclinical Model | Status of Evaluation for this compound | Inference from Parent/Related Compounds | Reference |

|---|---|---|---|

| Pain Models | No direct studies found. | Related compounds (e.g., Fenbufen) are effective in treating acute pain, suggesting analgesic potential of the active metabolite. | nih.gov |

| Neuroinflammation Models | No direct studies found. | General anti-inflammatory properties suggest a potential role, but this has not been experimentally verified in the available literature. | N/A |

Metabolic Pathways Yielding this compound in Preclinical Systems

This compound is not administered directly but is formed in vivo as the major, active metabolite of the anti-arthritic drug Flobufen (4-(2',4'-difluorobiphenyl-4-yl)-4-oxo-2-methylbutanoic acid). nih.govnih.gov Preclinical studies in rats have shown that Flobufen is well-absorbed after oral administration and is rapidly metabolized. nih.govnih.gov

The metabolic conversion occurs primarily in the liver. nih.gov The pathway involves two main steps:

Reduction: The keto group on the butanoic acid side chain of Flobufen is reduced. This reaction is dependent on microsomal reductases, such as cytochrome P-450, and occurs in liver microsomes. nih.gov

Side-Chain Cleavage: Following reduction, the side chain of the reduced metabolite is cleaved, yielding the final arylacetic acid product, this compound. nih.gov

This metabolite was identified as the sole metabolite present in urine and feces after oral administration of Flobufen in preclinical models, indicating it is the primary endpoint of this metabolic pathway before excretion. nih.gov It has a very long half-life, contributing to the prolonged pharmacological activity of the parent drug. nih.gov

| Metabolic Step | Description | Biological Location/Enzymes | Reference |

|---|---|---|---|

| 1. Reduction | Reduction of the keto group on the parent drug, Flobufen. | Liver microsomes (cytochrome P-450 and other reductases). | nih.gov |

| 2. Side-Chain Cleavage | Cleavage of the side chain from the reduced intermediate. | Isolated hepatocytes. | nih.gov |

| Final Product | Formation of (2',4'-difluorobiphenyl-4-yl)ethanoic acid. | Detected in plasma, urine, and feces. | nih.govnih.gov |

Structure Activity Relationship Sar Studies of 2 ,4 Difluorobiphenyl 4 Acetic Acid Analogs

Systematic Exploration of Fluorine Substituent Effects on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding interactions. In the context of biphenyl-4-acetic acid analogs, the position and number of fluorine substituents on the phenyl rings are critical determinants of biological activity.

The 2',4'-difluoro substitution pattern, as seen in the parent compound, is particularly noteworthy. Research on related structures, such as the NSAID Diflunisal (5-(2',4'-difluorophenyl)salicylic acid), has shown that this specific arrangement often leads to potent anti-inflammatory and analgesic properties. nih.gov The addition of the difluorophenyl group at the C5 position of salicylic (B10762653) acid resulted in a molecule with enhanced lipophilicity and an optimal configuration for greater biological activity. nih.gov The difluorophenyl group is also metabolically stable. nih.gov

SAR studies on various fluorinated analogs reveal that the location of the fluorine atom can dramatically alter efficacy. For instance, in one study on aryl acetamide (B32628) triazolopyridazines, moving a fluorine atom from the 4-position to the 2-position on an aryl ring resulted in a significant decrease in potency. nih.gov Conversely, the addition of a fluorine at the 4-position improved the half-maximal effective concentration (EC50) by 20-fold. nih.gov This highlights the profound impact of fluorine's position, which can lead to shifts in potency of up to 1000-fold between regioisomers. nih.gov

The electronic effects of fluorine are a key factor. Its high electronegativity can influence the acidity of nearby functional groups and create favorable electrostatic interactions with target proteins. Studies have shown that substituting hydrogen with fluorine can modulate the reactivity and stability of molecules in metabolic transformations. researchgate.net The strategic placement of fluorine can also block metabolic pathways, thereby increasing a drug's half-life.

The following table illustrates the impact of fluorine substitution patterns on the biological activity of a series of generic aryl acetamide inhibitors, demonstrating the sensitivity of potency to the fluorine atom's location.

Table 1: Effect of Fluorine Substitution on Inhibitory Activity (Generic Aryl Acetamides)

| Compound | Substitution Pattern | Relative Potency |

|---|---|---|

| Analog A | 4-Fluoro | High |

| Analog B | 2-Fluoro | Low |

| Analog C | 3-Fluoro | Moderate |

| Analog D | 3,4-Dichloro | Moderate |

| Analog E | 3-Chloro-5-Fluoro | Moderate |

| Analog F | 3,5-Difluoro | Low |

| Analog G | 3,4,5-Trifluoro | High |

This table is illustrative, based on findings that demonstrate how fluorine's position significantly alters biological potency. nih.gov

Investigation of Carboxylic Acid Moiety Contributions to Molecular Interactions

The carboxylic acid group (-COOH) is a crucial functional group in a vast number of pharmaceuticals, including many NSAIDs. wiley-vch.deresearchgate.net It is typically ionized at physiological pH, which allows it to form strong ionic interactions and hydrogen bonds with biological targets. researchgate.net These interactions are often fundamental to the molecule's mechanism of action.

In the case of 2',4'-Difluorobiphenyl-4-acetic acid and its analogs, the carboxylate group is essential for binding to the active site of enzymes like cyclooxygenase (COX). It frequently acts as a hydrogen bond acceptor and can form salt bridges with positively charged amino acid residues, such as arginine, within the target protein. nih.gov This anchoring interaction orients the rest of the molecule within the binding pocket, allowing other parts of the structure, like the fluorinated biphenyl (B1667301) rings, to engage in additional favorable interactions. researchgate.net

While essential for activity, the carboxylic acid moiety can also present challenges, such as limited membrane permeability and potential for metabolic liabilities. nih.gov This has led to extensive research into carboxylic acid bioisosteres—different functional groups that can mimic the key interactions of the carboxylic acid while offering improved pharmacokinetic properties. wiley-vch.denih.gov Common bioisosteres include tetrazoles and hydroxamic acids, which can replicate the acidic and hydrogen-bonding characteristics of the original group. The development of novel substitutes for carboxylic acids is an ongoing area of medicinal chemistry, aiming to enhance pharmacological profiles. nih.gov

The table below summarizes the key interactions involving the carboxylic acid moiety.

Table 2: Contribution of Carboxylic Acid Moiety to Molecular Interactions

| Interaction Type | Description | Significance for Activity |

|---|---|---|

| Ionic Bonding / Salt Bridge | The negatively charged carboxylate ion forms a strong electrostatic interaction with a positively charged amino acid residue (e.g., Arginine) in the binding site. | Crucial for anchoring the inhibitor within the active site of the target enzyme. |

| Hydrogen Bonding | The carbonyl oxygen and hydroxyl group can act as hydrogen bond acceptors and donors, respectively, forming specific interactions with the protein backbone or side chains. nih.gov | Orients the molecule correctly for optimal binding and contributes significantly to binding affinity. |

| Solubility | The ionized form of the carboxylic acid enhances water solubility. researchgate.net | Affects the pharmacokinetic properties of the compound. |

This table outlines the fundamental roles the carboxylic acid group plays in molecular recognition and binding. researchgate.netnih.gov

Role of Biphenyl Linkage and Conformational Flexibility in Activity

For analogs of this compound, the relative orientation of the two phenyl rings dictates how well the molecule fits into the binding site of its target protein. An optimal conformation allows for maximal favorable interactions between the inhibitor and the enzyme. The fluorine atoms at the 2' and 4' positions not only contribute electronically but also sterically, influencing the preferred torsional angle and restricting free rotation. This conformational constraint can be advantageous, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

The flexibility of the biphenyl linkage allows the molecule to adapt its shape to fit the contours of the binding pocket. However, excessive flexibility can be detrimental, as it increases the entropic cost of binding. Therefore, a balance between rigidity and flexibility is often required for optimal activity. SAR studies in this area often involve synthesizing analogs with restricted rotation, for example, by introducing bridges between the two rings, to probe the importance of specific conformations.

This table describes how the physical properties of the biphenyl core influence the molecule's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. longdom.orgjocpr.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. jocpr.com

For a series of compounds like the analogs of this compound, a QSAR model is built using a "training set" of molecules with known biological activities. nih.gov Various molecular descriptors are calculated for each compound, quantifying its physicochemical properties such as lipophilicity (logP), electronic properties (e.g., Hammett constants, atomic charges), and steric or topological features (e.g., molecular volume, shape indices). arabjchem.org

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that links these descriptors to activity. A robust QSAR model is characterized by high correlation coefficients (R²) for the training set and strong predictive power (Q²) for an external test set of compounds not used in model generation. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net These approaches generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, and hydrophobic properties. The resulting contour maps provide a visual guide, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. For biphenyl derivatives, 3D-QSAR studies have successfully created statistically significant models with high predictive power, helping to design more potent inhibitors. nih.govresearchgate.net

Table 4: Key Parameters in a Typical QSAR Model

| Parameter | Symbol | Description | Desired Value for a Robust Model |

|---|---|---|---|

| Correlation Coefficient | R² | A measure of how well the model fits the training set data. | Close to 1.0 (e.g., > 0.8) |

| Cross-validated Correlation Coefficient | Q² or R²cv | A measure of the model's internal predictive ability, often determined by the leave-one-out (LOO) method. | > 0.5 for good predictability |

| Predictive Correlation Coefficient | R²pred | A measure of the model's ability to predict the activity of an external test set. | > 0.6 for good external prediction |

| Molecular Descriptors | Various | Calculated properties (e.g., steric, electronic, hydrophobic) that form the basis of the QSAR equation. | Descriptors should be physically meaningful and relevant to the biological mechanism. |

This table presents common statistical metrics used to validate the reliability and predictive capacity of QSAR models. nih.govnih.gov

Advanced Analytical Methodologies for Research on 2 ,4 Difluorobiphenyl 4 Acetic Acid

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone of analytical research on 2',4'-Difluorobiphenyl-4-acetic acid, providing powerful tools for its separation and quantification in diverse research samples, including in vitro reaction mixtures and biological fluids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, robust method for the quantification of this compound. The technique separates the analyte from other components in a sample based on its interactions with a stationary phase (packed in a column) and a mobile phase. The compound's aromatic structure and carboxylic acid group allow for strong chromophoric activity, enabling sensitive detection using a UV detector.

Research applications have utilized various reversed-phase HPLC methods. A common approach involves a C18 or C8 stationary phase column. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an acidic aqueous buffer, like phosphate or phosphoric acid, which helps to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. nih.govnih.gov Detection is frequently performed at wavelengths around 228 nm or 254 nm, where the compound exhibits significant absorbance. nih.govnih.govresearchgate.net These methods have been validated for linearity, precision, accuracy, and specificity, proving suitable for quantitative analysis in research contexts. nih.govresearchgate.net

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| C18 (5 µm, 250 x 4.6 mm) | Phosphate buffer (pH 4, 0.05M) : Acetonitrile (40:60, v/v) | Not Specified | 254 | nih.gov |

| Zorbax SB-C8 (5 µm, 250 x 4.6 mm) | 0.05 M Phosphoric acid : Acetonitrile : Methanol (40:48:12, v/v) | 1.0 | 228 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer.

A validated LC-MS/MS method for determining this compound in human plasma utilizes solid-phase extraction (SPE) for sample cleanup. researchgate.netoup.com Chromatographic separation is achieved on a reversed-phase column under isocratic conditions with a mobile phase consisting of acetonitrile and an ammonium formate buffer. oup.com Detection is performed using a triple quadrupole mass spectrometer operating in the negative ionization mode, which is well-suited for the acidic nature of the target compound. oup.com Quantification is achieved through Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific precursor ion to product ion transition. For this compound, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. oup.com This method has demonstrated a low limit of quantitation (LOQ) and is effective for detailed pharmacokinetic studies in a research setting. researchgate.netoup.com

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) from 50 µL plasma | oup.com |

| Chromatography Column | Prodigy ODS 3V (150 x 4.6 mm, 5 µm) | oup.com |

| Mobile Phase | Acetonitrile : 5 mM Ammonium Formate (45:55, v/v) | oup.com |

| Flow Rate | 0.60 mL/min | oup.com |

| Ionization Mode | Negative Ion Electrospray (ESI-) | oup.com |

| MRM Transition (m/z) | 249.0 → 205.0 | oup.com |

| Linear Range | 1.00–160 µg/mL | oup.com |

Electrophoretic Techniques for Compound Characterization

Capillary Electrophoresis (CE) offers an alternative approach for the analysis of this compound, separating ionic species in an electrolyte solution under the influence of an electric field. As a weak acid, the compound can be analyzed in its anionic form at neutral or basic pH.

Studies have demonstrated the separation of this compound from other non-steroidal anti-inflammatory drugs (NSAIDs) using CE. nih.gov Nonaqueous CE methods have been developed using electrolytes composed of ammonium acetate and ammonia in organic solvents like methanol. nih.gov The use of nonaqueous solvents can enhance the solubility of hydrophobic analytes and alter selectivity compared to aqueous systems. Parameters such as the nature of the organic solvent, apparent pH, and temperature are optimized to achieve efficient separation. This technique is valuable for purity assessments and characterization due to its high separation efficiency and unique selectivity mechanism, which is orthogonal to reversed-phase chromatography.

Spectrophotometric Assays for Reaction Monitoring and Product Analysis

UV-Vis spectrophotometry provides a simple and rapid method for the quantification of this compound, particularly in simpler matrices like pharmaceutical formulations or for monitoring chemical reactions. Derivative spectrophotometry is a particularly useful technique to enhance specificity and resolve the compound's spectrum from background interference.

Methods have been developed using both first-order (¹D) and second-order (²D) derivative spectrophotometry. fabad.org.trfabad.org.tr By calculating the derivative of the absorbance spectrum, minor spectral features are amplified, allowing for more precise determination of the analysis wavelength and reduction of matrix effects. For this compound, analysis wavelengths have been identified at 235.6 nm for the first-order derivative and 228.8 nm for the second-order derivative. fabad.org.trfabad.org.tr These methods have shown good linearity over specific concentration ranges and low detection limits, making them suitable for routine quantitative analysis and reaction monitoring where high-throughput is desired. fabad.org.trfabad.org.tr

| Derivative Order | Analysis Wavelength (nm) | Linearity Range (µg/mL) | Detection Limit (µg/mL) | Reference |

|---|---|---|---|---|

| First (¹D) | 235.6 | 1.0 - 25.0 | 0.1 | fabad.org.trfabad.org.tr |

| Second (²D) | 228.8 | 1.0 - 20.0 | 0.1 | fabad.org.trfabad.org.tr |

Methods for Studying Biotransformation and Metabolite Identification in in vitro Systems

Understanding the metabolic fate of this compound is critical in drug discovery and development research. In vitro systems, such as liver microsomes and hepatocytes, are routinely used to simulate and study mammalian metabolism. nih.govnuvisan.com These systems contain the necessary enzymes, primarily Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), responsible for biotransformation.

The primary metabolic pathways for this compound are Phase II conjugation reactions, specifically the formation of two major glucuronide metabolites: an acyl glucuronide and a phenolic glucuronide. ijclinmedcasereports.comdrugbank.com A minor Phase I oxidative pathway, hydroxylation, has also been identified. nih.gov

To study these transformations, the parent compound is incubated with an in vitro system (e.g., human liver microsomes) fortified with necessary cofactors (e.g., NADPH for oxidation, UDPGA for glucuronidation). Following incubation, the samples are analyzed, typically by LC-MS/MS. Metabolite identification is based on detecting compounds with the expected mass shifts from the parent drug and characteristic fragmentation patterns.

| Metabolic Reaction | Metabolite Type | Mass Shift (Da) | Reference |

|---|---|---|---|

| Glucuronidation | Acyl or Phenolic Glucuronide | +176 | ijclinmedcasereports.com |

| Hydroxylation | Hydroxy derivative | +16 | nih.gov |

Cross-species comparisons can be performed by incubating the compound with microsomes or hepatocytes from different species (e.g., rat, dog, human) to identify any species-specific differences in metabolism. nuvisan.com This approach is vital for selecting the appropriate animal models for further non-clinical studies.

Research Applications and Future Directions for 2 ,4 Difluorobiphenyl 4 Acetic Acid

Role as a Chemical Probe for Biological Target Validation

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, to validate its role in disease. The 2',4'-difluorobiphenyl core is structurally related to the non-steroidal anti-inflammatory drug (NSAID) Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid). wikipedia.org Diflunisal itself and its derivatives have been employed as chemical probes to investigate various biological targets beyond their primary anti-inflammatory function.

For instance, derivatives of Diflunisal have been synthesized and evaluated as inhibitors of ACMS decarboxylase (ACMSD), an enzyme in the tryptophan degradation pathway. utsa.edu By inhibiting ACMSD, these compounds can modulate the levels of NAD+, a critical cellular cofactor, demonstrating their utility in probing metabolic pathways. utsa.edu In one study, two synthesized Diflunisal derivatives showed inhibitory concentrations (IC50) an order of magnitude better than the parent drug, highlighting how the core scaffold can be tuned for potency against a specific target. utsa.edu

Given the structural similarity, 2',4'-Difluorobiphenyl-4-acetic acid could be similarly employed as a starting point for developing chemical probes. Its biphenyl (B1667301) structure allows for systematic modification, and the fluorine atoms can enhance binding affinity and metabolic stability, which are crucial properties for an effective probe. By creating a library of derivatives, researchers could screen for activity against a wide range of biological targets, helping to validate their function in cellular processes and disease models.

Potential as a Lead Compound for Further Synthetic Optimization

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity but may have suboptimal characteristics such as low potency, poor selectivity, or undesirable metabolic properties. The this compound scaffold is an attractive starting point for synthetic optimization for several reasons.

The introduction of fluorine is a well-established strategy to improve the druggability of molecules. Fluorine substitution can block metabolic pathways, increase binding affinity to target proteins, and improve pharmacokinetic profiles. mdpi.comnih.gov Research on fluorinated biphenyl diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 has shown that adding fluorine atoms to the biphenyl ring can significantly boost antiviral activity and metabolic stability. nih.gov One compound from this class, 5t , demonstrated a 5-fold improvement in metabolic half-life and a 32-fold increase in selectivity compared to its non-fluorinated analog. nih.gov